molecular formula C5H7NO3 B8682513 (2-Oxooxazolidin-3-yl)acetaldehyde

(2-Oxooxazolidin-3-yl)acetaldehyde

Cat. No. B8682513
M. Wt: 129.11 g/mol
InChI Key: ZSPAHXIFRDPBQG-UHFFFAOYSA-N
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Patent
US07678810B2

Procedure details

A Dess-Martin reagent (516 mg) was added to a solution of 3-(2-hydroxyethyl)oxazolidin-2-one (144 mg) in dichloromethane (5.0 ml), and the mixture was stirred for 1 hour at room temperature. The solvent was evaporated off to obtain crude crystals, (2-oxooxazolidin-3-yl)acetaldehyde without purification. A solution of ammonium acetate (771 mg) in methanol (5.0 ml) was added to a suspension of (2-oxooxazolidin-3-yl)acetaldehyde and Compound 204 (286 mg) in tetrahydrofuran (10 ml), and the mixture was stirred for 2 weeks at room temperature. The reaction solution was neutralized with a saturated aqueous solution of sodium hydrogen carbonate and then extracted twice with ethyl acetate. After the organic layer was dried over anhydrous magnesium sulfate, the solvent was evaporated. The residue was purified by NH silica gel column chromatography (chloroform→chloroform:methanol=95:5) and then recrystallized (methanol-ethyl acetate-hexane) to yield the title compound (149 mg) as a colorless powder (mp: 232.0-233.0° C.)
Quantity
516 mg
Type
reactant
Reaction Step One
Quantity
144 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
CC(OI1(OC(C)=O)(OC(C)=O)OC(=O)C2C=CC=CC1=2)=O.[OH:23][CH2:24][CH2:25][N:26]1[CH2:30][CH2:29][O:28][C:27]1=[O:31]>ClCCl>[O:31]=[C:27]1[N:26]([CH2:25][CH:24]=[O:23])[CH2:30][CH2:29][O:28]1

Inputs

Step One
Name
Quantity
516 mg
Type
reactant
Smiles
CC(=O)OI1(C=2C=CC=CC2C(=O)O1)(OC(=O)C)OC(=O)C
Name
Quantity
144 mg
Type
reactant
Smiles
OCCN1C(OCC1)=O
Name
Quantity
5 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 1 hour at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated off

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
O=C1OCCN1CC=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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